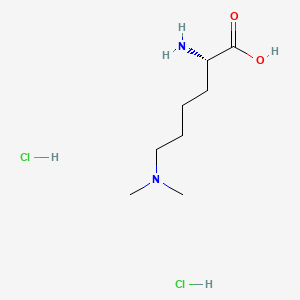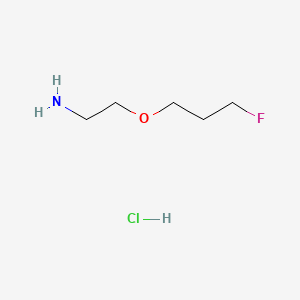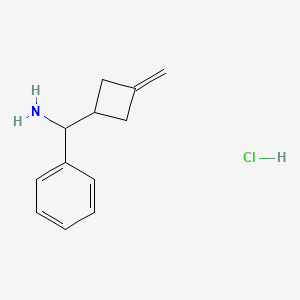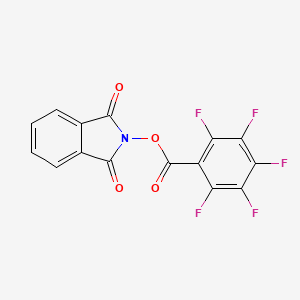![molecular formula C11H10F3NO2 B13477011 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid CAS No. 2866335-12-6](/img/structure/B13477011.png)
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring with a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethyl group into a cyclobutyl ring, followed by the formation of the pyridine ring and the addition of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new drugs or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals, where its unique properties can enhance the performance of the final products.
Mecanismo De Acción
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various interactions with the target molecules. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound is similar in structure but lacks the cyclobutyl ring, which can affect its chemical and biological properties.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another similar compound with the trifluoromethyl group at a different position, leading to different reactivity and applications.
Flonicamid Metabolite TFNA: A related compound used in agrochemicals, showcasing the versatility of trifluoromethyl-substituted pyridines.
Uniqueness
2-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid is unique due to the presence of the cyclobutyl ring, which can introduce strain and affect the compound’s reactivity and interactions. This structural feature can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
2866335-12-6 |
|---|---|
Fórmula molecular |
C11H10F3NO2 |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
2-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)10(4-2-5-10)8-7(9(16)17)3-1-6-15-8/h1,3,6H,2,4-5H2,(H,16,17) |
Clave InChI |
LEIRQYAJLUHCOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



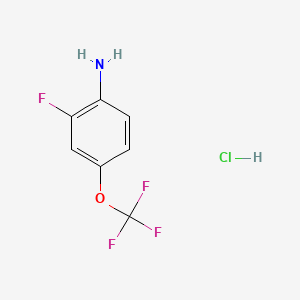

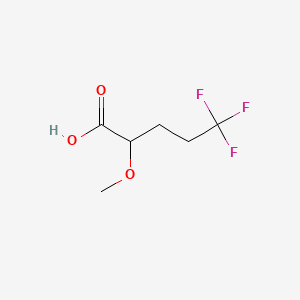
![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
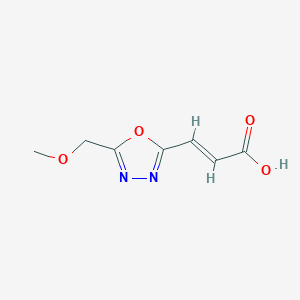
![Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate](/img/structure/B13476951.png)
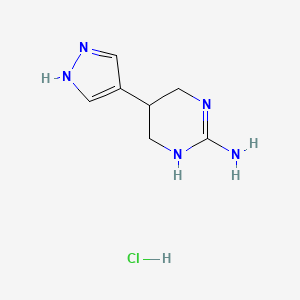
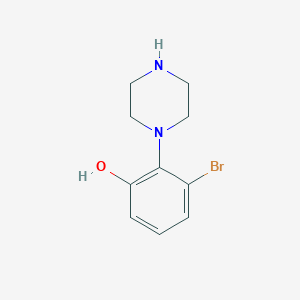
![(E)-N-[2-(4-methanesulfonylphenyl)-1-(6-methylpyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B13476979.png)
